3,4-o-Isopropylidene-L-threonic acid,calcium salt

Description

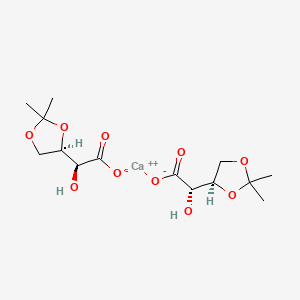

3,4-O-Isopropylidene-L-threonic acid, calcium salt (CAS 98733-24-5) is a calcium-coordinated derivative of L-threonic acid, featuring an isopropylidene group protecting the 3,4-hydroxyl positions. Its molecular formula is C₁₄H₂₂CaO₁₀, with a molecular weight of 390.396 g/mol . The compound is primarily used in synthetic chemistry as an intermediate for producing chiral building blocks like (S)-glyceraldehyde acetonide . Notably, it is classified as non-hazardous and is intended for research purposes only .

Properties

IUPAC Name |

calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H12O5.Ca/c2*1-7(2)11-3-4(12-7)5(8)6(9)10;/h2*4-5,8H,3H2,1-2H3,(H,9,10);/q;;+2/p-2/t2*4-,5+;/m11./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUVZISPTGHJFE-ASZNEFJQSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C(=O)[O-])O)C.CC1(OCC(O1)C(C(=O)[O-])O)C.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22CaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-o-Isopropylidene-L-threonic acid, calcium salt typically involves the protection of L-threonic acid with an isopropylidene group. This is achieved through the reaction of L-threonic acid with acetone in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then reacted with calcium hydroxide to form the calcium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,4-o-Isopropylidene-L-threonic acid, calcium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3,4-o-Isopropylidene-L-threonic acid, calcium salt has a wide range of scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 3,4-o-Isopropylidene-L-threonic acid, calcium salt involves its interaction with specific molecular targets and pathways. The isopropylidene group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The calcium ion plays a crucial role in stabilizing the structure and enhancing its solubility in aqueous solutions .

Comparison with Similar Compounds

Calcium L-Threonate (CAS 70753-61-6)

- Structure : Unprotected L-threonic acid (C₄H₈O₅) coordinated with calcium.

- Molecular Formula : C₈H₁₀CaO₁₀ (hemicalcium salt) .

- Applications : Widely used as a dietary calcium supplement due to its high bioavailability. Unlike the protected derivative, it lacks the isopropylidene group, making it more hydrophilic and metabolically active .

- Key Difference : The absence of the isopropylidene group in calcium L-threonate enhances its solubility and bioavailability in biological systems, whereas the protected calcium salt is tailored for synthetic stability .

Methyl 3,4-O-Isopropylidene-L-Threonate (CAS 92973-40-5)

- Structure : Methyl ester of 3,4-O-isopropylidene-L-threonic acid.

- Molecular Formula : C₈H₁₄O₅ .

- Applications : Used as a precursor in solid-phase peptide synthesis. Its methyl ester group facilitates reactivity in esterification and transesterification reactions .

- Key Difference : The calcium salt form (C₁₄H₂₂CaO₁₀) replaces the methyl group with a calcium ion, altering solubility and reactivity. The calcium salt is less volatile and more stable in aqueous media .

Calcium Citrate (CAS 813-94-5)

- Structure : Calcium salt of citric acid (C₁₂H₁₀Ca₃O₁₄·4H₂O).

- Applications : A common calcium supplement with moderate solubility in water. Citrate’s tricarboxylic structure provides higher calcium-binding capacity compared to threonate derivatives .

- Key Difference : While calcium citrate has superior calcium content (21% by weight), calcium L-threonate derivatives are favored for targeted delivery due to their metabolic link to vitamin C .

Structural and Functional Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Stability/Solubility |

|---|---|---|---|---|---|

| 3,4-O-Isopropylidene-L-threonic acid, Ca | 98733-24-5 | C₁₄H₂₂CaO₁₀ | 390.40 | Synthetic intermediate | Stable in organic solvents |

| Calcium L-Threonate | 70753-61-6 | C₈H₁₀CaO₁₀ | 298.24 (hemicalcium) | Dietary supplement | High aqueous solubility |

| Methyl 3,4-O-isopropylidene-L-threonate | 92973-40-5 | C₈H₁₄O₅ | 190.19 | Peptide synthesis | Volatile, reactive ester |

| Calcium Citrate | 813-94-5 | C₁₂H₁₀Ca₃O₁₄·4H₂O | 570.49 | Calcium supplement | Moderate aqueous solubility |

Biological Activity

3,4-o-Isopropylidene-L-threonic acid, calcium salt (C14H22CaO10) is a derivative of L-threonic acid that has garnered attention for its potential biological activities, particularly in the context of bone health and calcium metabolism. This article explores the compound's biological activity, including its pharmacokinetics, effects on bone resorption, and relevant case studies.

- Molecular Formula : C14H22CaO10

- Molecular Weight : 366.39 g/mol

- Structure : The compound features a calcium salt form of L-threonic acid with isopropylidene protection on hydroxyl groups, which enhances its stability and bioavailability.

Pharmacokinetics

Calcium L-threonate has been studied for its pharmacokinetic properties. A study indicated that it is rapidly absorbed and its absorption is enhanced by food intake. Key findings include:

- Median Time to Maximum Concentration () : Approximately 2.0 hours.

- Half-Life () : About 2.5 hours.

- Dose Proportionality : Plasma exposure increases with dose escalation but does not exhibit linear pharmacokinetics across all doses .

Effects on Bone Resorption

Research has shown that calcium L-threonate inhibits osteoclast activity, which is crucial for bone resorption. In vitro studies demonstrated:

- Inhibition of Osteoclasts : Calcium L-threonate significantly reduced the bone resorption activity of osteoclasts compared to controls.

- Comparative Efficacy : While effective, the inhibition was less pronounced than that observed with alendronate or 17β-estradiol at similar concentrations .

Case Studies and Clinical Trials

Several studies have been conducted to evaluate the efficacy and safety of calcium L-threonate:

- Safety Profile in Healthy Subjects :

- Bone Health Implications :

Table 1: Pharmacokinetic Parameters of Calcium L-Threonate

| Parameter | Value |

|---|---|

| 2.0 hours | |

| 2.5 hours | |

| Clearance () | Ranges from 9.8 to 21.3 L/h |

| Volume of Distribution () | Ranges from 28.9 to 76.5 L |

Table 2: Comparative Effects on Osteoclast Activity

| Treatment | Resorption Inhibition (%) |

|---|---|

| Calcium L-Threonate | Moderate |

| Alendronate | High |

| 17β-Estradiol | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.